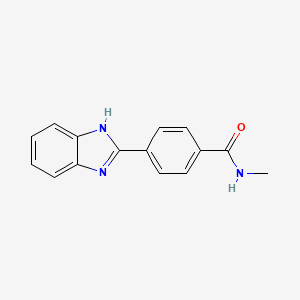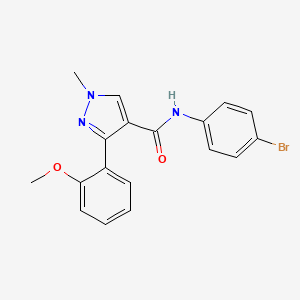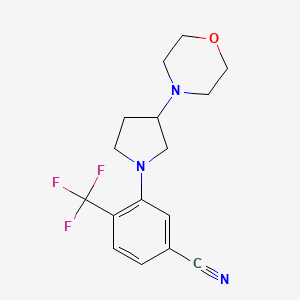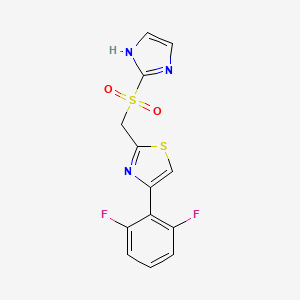![molecular formula C14H16ClF3N2O2 B7662190 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is defective in CF patients. In addition to its potential use in treating CF, CFTRinh-172 has also been studied for its effects on other physiological processes.
作用机制
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 selectively inhibits the 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR chloride channel by binding to a specific site on the channel protein. The binding of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 prevents the opening of the chloride channel, leading to decreased chloride transport and mucus clearance. The selectivity of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 for the 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR channel makes it a promising therapeutic agent for 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide.
Biochemical and Physiological Effects:
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been shown to improve chloride transport and mucus clearance in this compound patients. In addition, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been shown to regulate ion channels in the heart and brain, leading to potential applications in the treatment of cardiac arrhythmias and neurological disorders.
实验室实验的优点和局限性
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has several advantages for lab experiments, including its selectivity for the 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR chloride channel and its well-characterized mechanism of action. However, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 also has some limitations, including its low solubility and potential off-target effects on other ion channels.
未来方向
There are several potential future directions for 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 research, including:
1. Further optimization of the compound for increased solubility and selectivity.
2. Development of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 analogs with improved pharmacokinetic properties and reduced off-target effects.
3. Investigation of the effects of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 on other physiological processes, including the regulation of ion channels in the heart and brain.
4. Exploration of the potential use of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 in combination with other 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide therapies, including gene therapy and 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR correctors.
5. Investigation of the potential use of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 in the treatment of other diseases, including cardiac arrhythmias and neurological disorders.
In conclusion, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 is a promising small molecule inhibitor with potential applications in the treatment of this compound and other diseases. Further research is needed to optimize the compound and explore its potential uses in other physiological processes.
合成方法
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 was first synthesized by a team of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions, including the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with N,N-dimethylpropylamine to form an amide, followed by the reaction of the amide with 4-chloro-2-butanone to form 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172.
科学研究应用
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been extensively studied for its potential use in treating 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide. The defective 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR chloride channel in this compound patients leads to thick, sticky mucus buildup in the lungs and other organs, leading to chronic infections and other complications. 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been shown to selectively inhibit the defective 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR channel, leading to improved chloride transport and mucus clearance in this compound patients. In addition to its potential use in treating this compound, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has also been studied for its effects on other physiological processes, including the regulation of ion channels in the heart and brain.
属性
IUPAC Name |
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-20(2)12(21)4-3-5-19-13(22)9-6-10(14(16,17)18)8-11(15)7-9/h6-8H,3-5H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZBOVLHRPEGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)


![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7662170.png)

![(4-cyclopropyl-1,3-thiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662194.png)
![(4-ethylthiadiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662207.png)

![1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7662214.png)
![3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B7662215.png)
